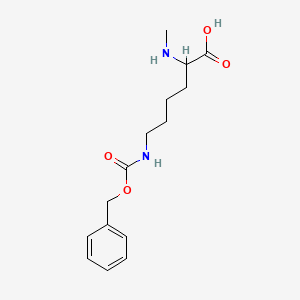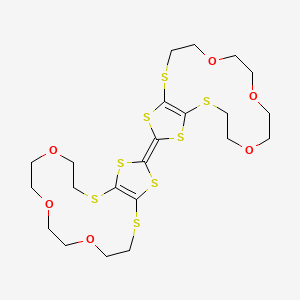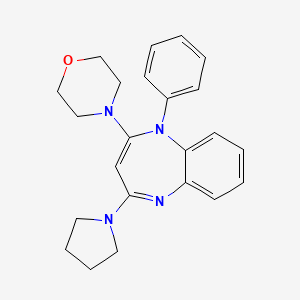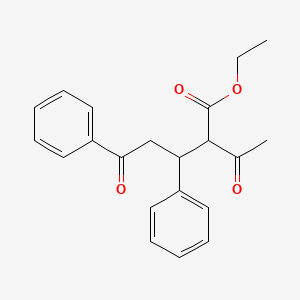
Thymidine, 3'-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a thymidine base linked to a modified sugar moiety, which includes a 1,2,3-triazole ring substituted with ethoxycarbonyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. The key steps include the formation of the triazole ring via a cycloaddition reaction, followed by the attachment of the thymidine moiety. Common reagents used in these reactions include copper(I) catalysts for the cycloaddition and various protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ethoxycarbonyl groups can be reduced to yield different functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole oxides, while reduction of the ethoxycarbonyl groups can produce alcohols or amines.
Applications De Recherche Scientifique
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into nucleic acids. The modified sugar moiety and triazole ring can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The specific molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with enzymes involved in nucleic acid synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound, which lacks the triazole modification.
Azidothymidine (AZT): A nucleoside analog used as an antiviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
Thymidine, 3’-(4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and ethoxycarbonyl groups. These modifications can enhance its stability and alter its biological activity compared to other nucleoside analogs .
Propriétés
Numéro CAS |
127479-61-2 |
|---|---|
Formule moléculaire |
C18H23N5O8 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
diethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23N5O8/c1-4-29-16(26)13-14(17(27)30-5-2)23(21-20-13)10-6-12(31-11(10)8-24)22-7-9(3)15(25)19-18(22)28/h7,10-12,24H,4-6,8H2,1-3H3,(H,19,25,28)/t10-,11+,12+/m0/s1 |
Clé InChI |
ZHAQKMILIDWGIP-QJPTWQEYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(N(N=N1)C2CC(OC2CO)N3C=C(C(=O)NC3=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)






![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)

![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)

![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)


